(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol
(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol
Brand Name:
Vulcanchem
CAS No.:
116535-65-0
VCID:
VC21142338
InChI:
InChI=1S/C13H23IO/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1
SMILES:
CC(CI)C1CCC2C1(CCCC2O)C
Molecular Formula:
C13H23IO
Molecular Weight:
322.23 g/mol
(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol
CAS No.: 116535-65-0
Cat. No.: VC21142338
Molecular Formula: C13H23IO
Molecular Weight: 322.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116535-65-0 |
|---|---|
| Molecular Formula | C13H23IO |
| Molecular Weight | 322.23 g/mol |
| IUPAC Name | (1R,3aR,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
| Standard InChI | InChI=1S/C13H23IO/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1 |
| Standard InChI Key | UPOCHUQWLLGPLP-NAWOPXAZSA-N |
| Isomeric SMILES | C[C@H](CI)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
| SMILES | CC(CI)C1CCC2C1(CCCC2O)C |
| Canonical SMILES | CC(CI)C1CCC2C1(CCCC2O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator